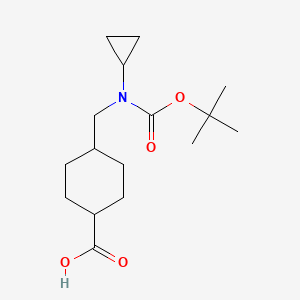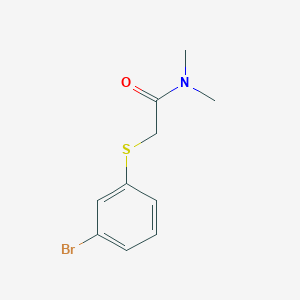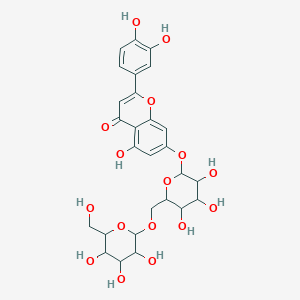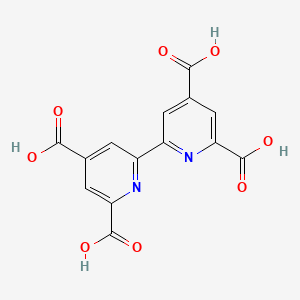
3-Amino-4-methylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methylbenzene-1-thiol: is an organic compound with the molecular formula C7H9NS It is a derivative of benzene, featuring an amino group (-NH2) at the 3-position, a methyl group (-CH3) at the 4-position, and a thiol group (-SH) at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylbenzene-1-thiol typically involves multi-step organic reactions. One common method includes:
Nitration: of 4-methylbenzenethiol to introduce a nitro group at the 3-position.
Reduction: of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and thiol groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Hydrogen gas (H2) with Pd/C, sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
Chemistry: 3-Amino-4-methylbenzene-1-thiol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes.
Biology: In biological research, this compound can be used to study enzyme interactions and as a ligand in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-4-methylbenzene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Amino-3-methylbenzene-1-thiol: Similar structure but with different substitution pattern.
3-Amino-4-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a thiol group.
3-Amino-4-methylphenol: Contains a hydroxyl group instead of a thiol group.
Uniqueness: 3-Amino-4-methylbenzene-1-thiol is unique due to the presence of both an amino group and a thiol group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
3-amino-4-methylbenzenethiol |
InChI |
InChI=1S/C7H9NS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,8H2,1H3 |
InChI Key |
MHVFYVDFLIIKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




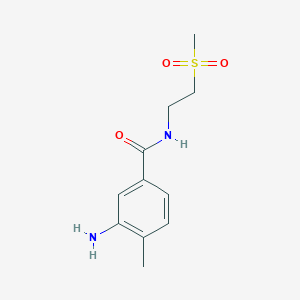
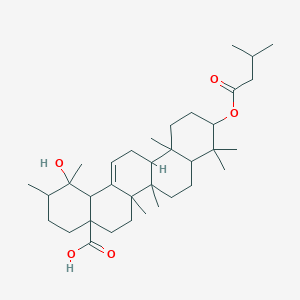


![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
